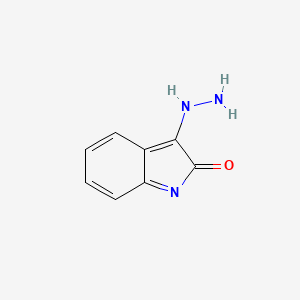

3-hydrazinylindol-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydrazinylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKYQGOSKSDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=O)N=C2C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydrazinylindol 2 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing 3-hydrazinylindol-2-one and its analogs often rely on well-established chemical reactions, providing reliable and straightforward pathways to these compounds.

Condensation Reactions Employing Isatin (B1672199) Derivatives with Hydrazines

The most fundamental and widely used method for the synthesis of 3-hydrazono-2-oxindoles involves the condensation reaction between an isatin derivative and hydrazine (B178648) hydrate (B1144303). rsc.orgnih.gov This reaction is typically carried out in a suitable solvent, such as methanol (B129727), and often heated to reflux to ensure the completion of the reaction. rsc.org The process is generally efficient, affording the desired 3-hydrazonoindolin-2-one products in good to excellent yields. For instance, the reaction of isatin with a 98% solution of hydrazine hydrate in absolute methanol at reflux results in the formation of 3-hydrazono-2-oxindole. rsc.org This method's versatility is demonstrated by its applicability to a wide range of substituted isatins, allowing for the introduction of various functional groups onto the indolin-2-one core. rsc.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Isatin | Hydrazine hydrate | 3-Hydrazono-2-oxindole | Not specified | rsc.org |

| N-Allylisatin | Hydrazine hydrate | 1-Allyl-3-hydrazono-2-oxindole | 83% | rsc.org |

| 5-Chloroisatin | Hydrazine hydrate | 5-Chloro-3-hydrazono-2-oxindole | 83% | rsc.org |

| 5-(Trifluoromethyl)isatin | Hydrazine hydrate | 5-(Trifluoromethyl)-3-hydrazono-2-oxindole | 89% | rsc.org |

Multi-step Synthetic Pathways to Functionalized 3-Hydrazonoindolin-2-one Analogues

More complex and highly functionalized 3-hydrazonoindolin-2-one analogues are often synthesized through multi-step pathways. mdpi.comresearchgate.net These routes allow for the systematic construction of the target molecules, introducing specific substituents and functionalities at various stages of the synthesis. For example, a multi-step approach was employed to synthesize a series of novel 3-hydrazonoindolin-2-one derivatives. mdpi.com This involved the initial preparation of a key intermediate, 6-hydrazineylpyrimidine-2,4(1H,3H)-dione, which was then reacted with isatin derivatives to yield the final products. mdpi.com Such multi-step strategies provide a high degree of control over the final structure, enabling the synthesis of a diverse library of compounds for various applications. mdpi.comnih.govresearchgate.net

Innovations in Green Chemistry Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalyst-Free, Multi-component Tandem Reactions for Spirooxindole and Pyrazoline Architectures

A notable advancement in the green synthesis of this compound derivatives is the development of catalyst-free, multi-component tandem reactions. rsc.org One such strategy allows for the assembly of complex spirooxindole-indazolones and spirooxindole-pyrazolines in a one-pot reaction using glycerol (B35011) as a green and effective solvent. rsc.org This method offers several advantages, including being environmentally friendly, cost-effective, having high atom economy, short reaction times, and producing high yields of the desired products. rsc.org The reaction proceeds without the need for a catalyst, simplifying the purification process and reducing the environmental impact. rsc.org

One-Pot Three-Component Kabachnik-Fields Reactions for Phosphonate (B1237965) Derivatives

The Kabachnik-Fields reaction, a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphonate, has been adapted for the synthesis of α-aminophosphonates derived from this compound. derpharmachemica.comwikipedia.orgresearchgate.net This one-pot synthesis is a highly efficient method for creating carbon-phosphorus bonds. derpharmachemica.com In some instances, these reactions can be carried out without a catalyst, further enhancing their green credentials. derpharmachemica.com For example, novel α-aminophosphonates have been synthesized in high yields by reacting 2-amino-6-nitrobenzothiazole, dimethyl phosphite, and various aldehydes in refluxing dry toluene (B28343) without a catalyst. derpharmachemica.com This approach is versatile and has been used to generate a variety of phosphonate derivatives. lifesciencesite.comorganic-chemistry.org

Strategic Routes for Structural Diversification

The structural diversification of the this compound scaffold is crucial for exploring its full potential in various scientific fields. Researchers have developed strategic routes to introduce a wide array of substituents and functional groups, leading to the creation of extensive compound libraries. These strategies often involve the reaction of the hydrazone moiety with different electrophiles or the use of substituted isatins and hydrazines as starting materials. nih.govnih.gov For instance, different series of hydrazonoindolin-2-ones were designed and synthesized to explore their biological activities. nih.govresearchgate.net This included the conjugation of 4-arylthiazoles with the indolin-2-one moiety. researchgate.net Such diversification is essential for structure-activity relationship (SAR) studies and the development of new compounds with tailored properties.

| Compound ID | Modification Strategy | Resulting Derivative Series | Reference |

| 3a-e, 5a-e, 7a-c, 10a-l | Conjugation with various aromatic and heterocyclic moieties | Diverse hydrazonoindolin-2-ones | nih.govresearchgate.net |

| 4a-o, 7a-e | Reaction with various aldehydes and ketones | Isatin-based hydrazonoindolin-2-ones | nih.gov |

| 13a-s | Reaction with (dichloroiodo)benzene | 3,3-dichloroindolin-2-ones | nih.gov |

Leveraging Morita-Baylis-Hillman Adducts as Synthetic Intermediates

The strategic utilization of Morita-Baylis-Hillman (MBH) adducts derived from isatins (1H-indole-2,3-diones) presents a viable, albeit nuanced, pathway toward the synthesis of this compound. The core of this strategy involves the initial formation of a 3-hydroxy-3-substituted-indol-2-one, the characteristic MBH adduct, which then undergoes a subsequent transformation with a hydrazine source.

The initial MBH reaction involves the coupling of an isatin derivative with an activated alkene, such as an acrylate (B77674) or acrylonitrile, in the presence of a nucleophilic catalyst, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO). arkat-usa.org This reaction establishes the critical C3-functionalized oxindole (B195798) core. The reaction conditions for the formation of these adducts have been extensively studied, with variations in solvents, temperature, and catalyst loading influencing the reaction rate and yield. arkat-usa.org For instance, solvent-free conditions at 0 °C have been shown to be highly efficient for the synthesis of MBH adducts of isatin derivatives. arkat-usa.org

Table 1: Synthesis of Isatin-Derived Morita-Baylis-Hillman Adducts

| Isatin Derivative | Activated Olefin | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |

| 5-Bromoisatin | Ethyl acrylate | DABCO (100) | 0 | 35 min | 83 | arkat-usa.org |

| Isatin | Acrylonitrile | DABCO (100) | 0 | 30 min | 70 | arkat-usa.org |

| N-Alkylisatin | Ethyl acrylate | DABCO (2) | Room Temp | 3-6 days | N/A | nih.gov |

This table is interactive. Users can sort and filter the data.

Once the MBH adduct, a 3-hydroxy-3-vinylindolin-2-one derivative, is obtained, the subsequent and more challenging step is the introduction of the hydrazinyl moiety. Research has shown that the reaction of these adducts with hydrazine derivatives can lead to different outcomes depending on the nature of the hydrazine and the reaction conditions.

In one notable study, the Morita-Baylis-Hillman adduct of 1,5-dimethylisatin was treated with (2,4-dinitrophenyl)hydrazine. nih.gov This reaction, conducted under solvent-free conditions at room temperature, resulted in the cleavage of the newly formed carbon-carbon bond and the formation of 3-(2-(2,4-dinitrophenyl)hydrazono)-1,5-dimethylindolin-2-one. nih.gov While this demonstrates the reactivity of the MBH adduct towards hydrazines, it also highlights a potential competing reaction pathway that leads to a hydrazone derivative of the original isatin rather than the desired direct substitution product.

Detailed Research Findings:

A study by Vadivel and co-workers explored the use of the MBH reaction as a method for protecting the C3 position of isatin. nih.gov They synthesized the MBH adduct of N-alkylisatins and subsequently reacted it with phenylhydrazine (B124118) hydrochloride. This led to the formation of E/Z isomers of 3-(2-phenylhydrazono)indolin-2-one in yields ranging from 35-56%, confirming the cleavage of the C-C bond of the adduct. nih.gov

While a direct, one-pot synthesis of this compound from an isolated isatin-derived MBH adduct and simple hydrazine hydrate is not extensively documented, the existing literature provides strong evidence for the feasibility of this transformation through a multi-step process. The key would be to control the reaction conditions to favor nucleophilic substitution at the C3 position over the retro-MBH type C-C bond cleavage.

Further investigation into the reaction of 3-hydroxyisoindolinones with hydrazine hydrate has shown the formation of phthalazinone derivatives, indicating that the reaction outcome is highly dependent on the specific heterocyclic system. nih.gov

The synthesis of 3-hydrazonoindolin-2-one directly from isatin and hydrazine monohydrate is a well-established reaction, often serving as a precursor for more complex derivatives. researchgate.net This foundational reaction underscores the inherent reactivity of the C3-carbonyl of the oxindole ring towards hydrazine.

Chemical Reactivity and Advanced Derivatization Strategies

Mechanistic Investigations of the Hydrazinyl Moiety's Reactivity

The hydrazinyl (-NHNH2) substituent at the C3 position of the indol-2-one (B1256649) ring is a primary site of chemical reactivity, facilitating a wide range of transformations. A thorough understanding of the underlying reaction mechanisms is fundamental to the logical design of new derivatives.

Transformations Involving the Diazenyl Group (-N=N-)

While reactions often target the terminal amine of the hydrazinyl group, its oxidation to a diazenyl (azo) group (-N=N-) provides access to a different set of chemical reactions. This transformation is a key step in various synthetic routes, allowing for the introduction of novel functional groups. For example, the in-situ formation of a diazenyl intermediate can be succeeded by reactions like additions or cycloadditions, culminating in more intricate molecular structures. The reactivity of this short-lived diazenyl species is an area of active mechanistic investigation aimed at fully exploiting its synthetic capabilities.

Design and Synthesis of Molecular Hybrids

A leading strategy in drug discovery is the development of molecular hybrids, in which the 3-hydrazinylindol-2-one framework is covalently attached to other pharmacologically active groups. This methodology seeks to merge the therapeutic attributes of both parent molecules into one entity, which may result in synergistic effects or new mechanisms of action.

Development of 2-Oxoindolin Phosphonate (B1237965) Derivatives

The creation of hybrids containing phosphonate groups has garnered considerable attention. For instance, a series of (2-oxoindolin-3-ylidene)hydrazinyl-aryl/heteroaryl-methyl phosphonates has been synthesized. nih.govsciforum.net These compounds are produced via a one-pot reaction of this compound, various aromatic or heteroaromatic aldehydes, and triethyl phosphite. nih.govresearchgate.net This reaction follows a Kabachnik-Fields-type mechanism, providing an efficient route to these hybrid molecules. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 3-hydrazonoindolin-2-one | Substituted Aldehydes | Triethylphosphite | Ceric Ammonium Nitrate (CAN) | Diethyl (substituted phenyl/heteroaryl)(2-(2-oxoindolin-3ylidene)hydrazinyl)methyl phosphonates |

Table 1: Synthesis of 2-Oxoindolin Phosphonate Derivatives via Kabachnik-Fields Reaction. nih.govsciforum.net

Incorporation of Diverse Heterocyclic Moieties (e.g., Thiazole, Pyrazole (B372694), Quinoline, Triazole)

The adaptability of the hydrazinyl group is further demonstrated by its role as a linker, connecting the indol-2-one core to a range of other heterocyclic rings. nih.govbeilstein-journals.org For example, the condensation of this compound with suitable precursors can generate hybrids that include thiazole, pyrazole, quinoline, or triazole units. nih.govbeilstein-journals.org These heterocyclic systems are recognized as privileged structures in medicinal chemistry, and their inclusion can confer a broad spectrum of biological activities. The resulting hybrid molecules frequently possess distinct three-dimensional geometries and electronic properties, which are essential for their interactions with specific biological targets. nih.govbeilstein-journals.org

Integration into Drug Delivery Systems (e.g., PLGA Microspheres)

To augment the therapeutic efficacy of this compound derivatives, scientists have investigated their incorporation into advanced drug delivery systems. One such method is the encapsulation of these compounds in biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres. nih.gov This approach is designed to achieve a controlled and sustained release of the active compound, which can enhance its pharmacokinetic properties and lessen the required frequency of administration. nih.govnih.gov The formulation of PLGA microspheres loaded with a this compound derivative has been fine-tuned to achieve a high encapsulation efficiency of 85% ± 1.3 and a desirable release profile over 21 days. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR and QSAR Analyses

To decipher the complex interplay between the molecular structure of 3-hydrazinylindol-2-one derivatives and their biological functions, researchers employ a variety of computational and statistical methods. These frameworks allow for the prediction of activity and the elucidation of structural requirements for optimal efficacy.

A primary approach involves 3D-QSAR studies, which correlate the biological activity of compounds with their 3D molecular properties. Widely used techniques include:

Comparative Molecular Field Analysis (CoMFA) : This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity data using statistical methods like Partial Least Squares (PLS), providing a 3D map of favorable and unfavorable regions for activity. nih.govslideshare.netresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) : An extension of CoMFA, CoMSIA evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often yielding a more detailed understanding of the SAR. nih.govnih.govresearchgate.net

These 3D-QSAR models are built upon molecular alignments derived from techniques like molecular docking . Docking simulations predict the preferred orientation and conformation of a ligand when bound to a specific protein target, providing the basis for aligning the series of compounds for CoMFA and CoMSIA analysis. nih.govnih.govsemanticscholar.org

Beyond 3D-QSAR, 2D-QSAR models are also constructed. These models use multilinear regression (MLR) with feature selection algorithms like the genetic function approximation (GFA) to build mathematical equations that relate biological activity to various 2D physicochemical descriptors. nih.govsemanticscholar.orgnih.gov These descriptors can include lipophilic, electronic, and steric parameters. mlsu.ac.inslideshare.net The robustness of these models is often validated through statistical checks and even by using artificial neural networks (ANN). semanticscholar.org

Elucidating the Influence of Substituents on Biological Efficacy

The biological potency of this compound derivatives is highly dependent on the nature and position of various substituents on the molecule.

The electronic properties of substituents play a pivotal role in modulating the biological activity of this compound compounds. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter interactions with biological targets.

Nitro Groups: The presence of a strong electron-withdrawing nitro group (NO₂) often enhances biological activity. For instance, in a series of fluorinated isatin-hydrazone derivatives tested for anticancer effects, the compound bearing a 4-nitrobenzylidene group (compound 8 ) showed significant growth inhibition in lung cancer cells with an IC₅₀ value of 42.43 μM. acs.orgnih.gov Similarly, another study found that a derivative with a nitro group at the 4th position of the phenyl ring (compound 23 ) exhibited notable antiproliferative potential against triple-negative breast cancer cells, with an IC₅₀ value of 15.8 ± 0.6 μM. rsc.org However, the position can be critical; a nitro group at the ortho-position of the benzene (B151609) ring resulted in the least active compound in one study, suggesting potential steric hindrance or unfavorable electronic distribution for that specific target. nih.gov

Halogenation: Halogens (F, Cl, Br, I) are common substituents used to modulate activity. Their effects are a combination of electronic and lipophilic properties. In one study of monoamine oxidase (MAO) inhibitors, chloro substitution was found to enhance blood-brain barrier permeability. nih.gov The substitution of chlorine at the C-5 position of the isatin (B1672199) ring, combined with a morpholine (B109124) moiety, resulted in high inhibitory activity against human acetylcholinesterase (hAChE). researchgate.netresearchgate.net

Electron-Donating Groups: Electron-donating groups like methoxy (B1213986) (-OCH₃) can also positively influence activity. A bis(hydrazone-isatin) compound with a methoxy group showed higher radical scavenging ability compared to analogs with less electron-donating substituents. nih.gov

The following table summarizes the effect of different electronic substituents on the anticancer activity of selected this compound derivatives.

| Compound ID | Substituent | Position | Target/Cell Line | Activity (IC₅₀) | Source |

| 8 | 4-Nitro | Phenyl ring | A549 (Lung Cancer) | 42.43 μM | acs.orgnih.gov |

| 23 | 4-Nitro | Phenyl ring | MDA-MB-231 (Breast Cancer) | 15.8 ± 0.6 μM | rsc.org |

| 17 | 2-Nitro | Phenyl ring | A375 (Melanoma) | 46.7 ± 2.0 µM | nih.gov |

| IHM2 | 5-Chloro | Isatin ring | hAChE | 1.60 ± 0.51 μM | researchgate.netresearchgate.net |

| 14 | 3-Hydroxy-4-methoxy | Phenyl ring | A549 (Lung Cancer) | 115.00 μM | nih.gov |

| 20 | 4-Methoxy | Phenyl ring | Antioxidant (DPPH) | High | nih.gov |

The size, shape (steric factors), and fat-solubility (lipophilicity) of substituents are critical determinants of a molecule's ability to fit into a target's binding site and traverse biological membranes. mlsu.ac.inuwec.edu

Steric Effects: The bulkiness of a substituent can either enhance or diminish activity. QSAR models often incorporate steric parameters like Taft's Constant (Es) or Verloop Steric Parameters to quantify these effects. mlsu.ac.in For example, CoMFA contour maps frequently highlight regions where bulky groups are favored or disfavored. Favorable steric interactions suggest that larger substituents can occupy a hydrophobic pocket in the target enzyme, enhancing binding affinity. nih.gov

Lipophilic Effects: Lipophilicity, commonly quantified by the partition coefficient (log P) or the π-substituent constant, is crucial for membrane permeability and hydrophobic interactions within the binding site. mlsu.ac.inslideshare.net In the development of antitubercular isoniazid-isatin hydrazones, QSAR models demonstrated that van der Waals volume, a descriptor related to both size and lipophilicity, played a pivotal role in activity. nih.gov The strategic placement of hydrophobic moieties, such as a halogenated phenyl group at the C-3 position, has been hypothesized to improve efficacy by exploiting hydrophobic regions in the target's active site. nih.gov

The specific location of a substituent on the aromatic rings of the this compound scaffold can have a profound impact on its biological activity. Moving a substituent from one position to another (e.g., ortho, meta, para) can alter the molecule's electronic distribution, steric profile, and ability to form key interactions with the target.

Research has shown that the C-5 and C-6 positions of the isatin ring are common sites for modification. researchgate.net For instance, the introduction of a chlorine atom at the C-5 position was found to be particularly effective for acetylcholinesterase inhibition. researchgate.netresearchgate.net In another example, the activity of anticancer derivatives was highly sensitive to the substitution pattern on an attached phenyl ring. A 4-nitro (para) substitution proved highly effective in multiple studies, whereas a 2-nitro (ortho) substitution was detrimental in another, likely due to steric clashes or an altered H-bonding profile. nih.govrsc.orgnih.gov This highlights that even with the same substituent, its positional isomerism is a critical factor in optimizing biological efficacy.

Conformational Analyses and Molecular Property Optimization in SAR

The three-dimensional shape, or conformation, of a this compound derivative is integral to its ability to bind to a biological target. Acyl hydrazones, including this class of compounds, can exist as a mixture of spatial isomers (e.g., Z/E isomers) due to hindered rotation around the amide bond. nih.govnih.gov

Isomeric Preference: NMR studies often reveal the presence of multiple isomers in solution, with the Z-isomer typically predominating. nih.govnih.gov Quantum chemical calculations have been used to confirm that the Z,syn form is often the most stable, which is crucial for understanding the bioactive conformation. nih.gov

Computational Analysis: The conformational preferences of these molecules are studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nih.govnih.gov Quantum chemical calculations, such as those using Density Functional Theory (DFT), help to determine the optimized geometry and the most stable conformers. nih.govcumhuriyet.edu.tr This information is vital for constructing reliable 3D-QSAR models, as the alignment of molecules must be based on their bioactive conformations. nih.gov Molecular dynamics (MD) simulations are also employed to study the stability of the ligand-receptor complex over time, ensuring that the predicted binding mode is stable. nih.gov

By understanding the preferred conformations and how different substituents influence them, researchers can optimize molecular properties to enhance binding affinity and, consequently, biological activity.

Detailed Characterization of Ligand-Target Binding Interactions

Molecular docking is a powerful computational tool used to predict and visualize the specific interactions between a this compound derivative (the ligand) and its biological target (the receptor). nih.govnih.gov These studies provide detailed, atom-level insights into the binding mechanism, which are essential for rational drug design.

Key interactions frequently observed include:

Hydrogen Bonding: The hydrazone linker (-CO-NH-N=CH-) and the isatin core are rich in hydrogen bond donors (N-H) and acceptors (C=O). These groups commonly form crucial hydrogen bonds with amino acid residues in the active site of target enzymes. For example, in antitubercular derivatives targeting the InhA receptor, hydrogen bonding with the Ser94 residue was identified as pivotal for activity. wu.ac.thresearchgate.net Similarly, in MAO inhibitors, the NH atom of the isatin ring often forms a stable hydrogen bond with residues like Asn181. researchgate.net

Hydrophobic and van der Waals Interactions: Aromatic rings in the isatin scaffold and in various substituents frequently engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the target's binding pocket. nih.gov Pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe41, Phe97 in InhA) are also critical for stabilizing the ligand-receptor complex. wu.ac.thresearchgate.net

Electrostatic Interactions: The electrostatic fields generated by the ligand and receptor are key drivers of binding. CoMFA and CoMSIA contour maps often reveal regions where positive or negative electrostatic potential is favorable for activity, guiding the placement of charged or polar groups on the scaffold. nih.govnih.gov

The table below details specific binding interactions for representative this compound derivatives with their respective biological targets, as revealed by molecular docking studies.

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Source |

| Antitubercular | InhA | Ser94, Phe41, Phe97 | Hydrogen Bonding, Pi-Pi Stacking | wu.ac.thresearchgate.net |

| MAO Inhibitor | MAO-A | Asn181 | Hydrogen Bonding | researchgate.net |

| Anticancer | EGFR, VEGFR-2 | Hinge region amino acids | Hydrogen Bonding | mdpi.com |

| α-Glucosidase Inhibitor | α-Glucosidase | Thr681, Arg676 | Hydrogen Bonding | nih.gov |

These detailed characterizations of ligand-target interactions provide a structural basis for the observed SAR, enabling chemists to design new derivatives with improved potency and selectivity. researchgate.net

Identification of Critical Hydrogen Bonding Networks

Hydrogen bonds are directional interactions that are fundamental to the specificity of ligand-protein binding. In the case of this compound and its derivatives, the oxindole (B195798) core and the hydrazone moiety present key hydrogen bond donor and acceptor sites. The crystal structure of a closely related isomer, (3Z)-3-hydrazinylideneindolin-2-one, reveals the inherent capacity of the molecule to form these crucial interactions. In the solid state, molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming zigzag sheets nih.gov. The Z conformation of the C=N double bond is stabilized by an intramolecular N—H⋯O hydrogen bond nih.gov.

Molecular docking and structural studies of various this compound derivatives have further elucidated the specific hydrogen bonding networks that can form within the active sites of different protein targets. These studies, while not on the exact parent compound, provide invaluable insights into the potential interactions of the core scaffold. For instance, in the context of HIV-1 integrase, 3-hydroxy-indolin-2-one derivatives have been shown to form hydrogen bonds with the residues Glu170, Thr174, and His171 researchgate.netnih.gov. Similarly, hydrazide-2-oxindole analogues targeting GSK-3β kinase can engage in a distinctive hydrogen bond network involving Lys85, Glu97, and Asp200, often mediated by water molecules nih.gov.

The following table summarizes key hydrogen bonding interactions observed in studies of this compound derivatives with various protein targets, illustrating the adaptability of this scaffold.

| Derivative Class | Protein Target | Interacting Residues | Reference |

| 3-hydroxy-indolin-2-one | HIV-1 Integrase | Glu170, Thr174, His171 | researchgate.netnih.gov |

| hydrazide-2-oxindole | GSK-3β Kinase | Lys85, Glu97, Asp200 | nih.gov |

| 3-hydrazonoindolin-2-one | HIV-1 RNase H | Q475, R448 | mdpi.com |

These findings underscore the importance of the precise positioning of hydrogen bond donors and acceptors on the this compound scaffold to achieve optimal binding with a target protein.

Role of Hydrophobic Interactions in Binding Affinity

Studies on derivatives of this compound consistently highlight the importance of hydrophobic interactions. For example, in the inhibition of GSK-3β, the methoxyphenyl ring of a hydrazide-2-oxindole analogue occupies a rear hydrophobic pocket, making close contact with residues such as Ile62, Lys183, and Gln185, which stabilizes the complex nih.gov. In the case of HIV-1 RNase H inhibitors, dual-halogen-bonding interactions of a 3-hydrazonoindolin-2-one derivative not only enhance binding energy but also improve shape complementarity by filling hydrophobic cavities within the binding pocket mdpi.com.

A significant form of hydrophobic interaction is π-π stacking, where the aromatic rings of the ligand and protein residues overlap. The crystal structure of (3Z)-3-hydrazinylideneindolin-2-one demonstrates that the molecular packing is further strengthened by π–π interactions between the pyrrole (B145914) and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.7390 (10) Å nih.gov. This intrinsic property of the core structure is crucial for its interaction with aromatic residues in a protein's active site.

The table below provides examples of hydrophobic interactions observed for derivatives of this compound, emphasizing the contribution of these forces to binding affinity.

| Derivative Class | Protein Target | Interacting Residues/Features | Type of Interaction | Reference |

| hydrazide-2-oxindole | GSK-3β Kinase | Ile62, Lys183, Gln185 | Hydrophobic Pocket Occupation | nih.gov |

| 3-hydrazonoindolin-2-one | HIV-1 RNase H | Hydrophobic Cavities | Shape Complementarity | mdpi.com |

| (3Z)-3-hydrazinylideneindolin-2-one | Crystal Lattice | Pyrrole and Phenyl Rings | π-π Stacking | nih.gov |

Biological Activities and Pre Clinical Mechanistic Investigations

Antiviral Activities

Derivatives of 3-hydrazinylindol-2-one have been primarily investigated for their potential as antiviral agents, with a significant focus on targeting the Human Immunodeficiency Virus type 1 (HIV-1).

Targeting the Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT) is a key strategy for developing new antiretroviral therapies. nih.gov The RNase H enzyme is essential for the replication of the viral genome. frontiersin.org Derivatives of this compound have emerged as a promising class of HIV-1 RNase H inhibitors. researchgate.netresearchgate.net

A systematic screening of compound libraries led to the discovery of 3-hydrazonoindolin-2-one-based RNase H inhibitors. nih.gov The initial hit compound, 6a, showed an IC50 value of 81.23 μM. nih.gov Through structural modifications and optimization, novel derivatives with significantly enhanced potency were synthesized. nih.gov For instance, compound 11a, a hybrid of 3-hydrazonoindolin-2-one and a uracil (B121893) scaffold, demonstrated the greatest potency, with a half-maximal inhibitory concentration (IC50) of 1.90 μM and a Ki value of 0.55 μM. nih.gov Another potent compound, 6t, was developed with an IC50 value of 7.85 μM. nih.gov These findings highlight a nearly 40-fold increase in potency compared to the initial lead compound. nih.gov

Table 1: Inhibitory Potency of Selected 3-Hydrazonoindolin-2-one Derivatives against HIV-1 RNase H

| Compound | IC50 (μM) | Ki (μM) |

| 6a | 81.23 | - |

| 6t | 7.85 | 2.31 |

| 11a | 1.90 | 0.55 |

| 11b | 2.20 | - |

| 6n | 25.49 ± 1.37 | - |

| 6o | 24.06 ± 7.02 | - |

| 6v | 23.58 ± 3.89 | - |

| 6i | 23.59 ± 1.11 | - |

Data sourced from a study on novel 3-hydrazonoindolin-2-one derivatives as HIV-1 RNase H inhibitors. nih.govresearchgate.net

Molecular docking studies have provided insights into the interaction between 3-hydrazonoindolin-2-one derivatives and the RNase H active site. nih.gov These inhibitors are thought to function as active site inhibitors, which typically contain chelating pharmacophores that interact with the two magnesium ions (Mg²⁺) in the catalytic core. nih.gov The active site contains four conserved amino acid residues: D443, E478, D498, and D549. nih.gov

Modeling studies suggest that for compound 6t, the ketone oxygen on the isatin (B1672199) ring and the NH group on the hydrazine (B178648) moiety form a chelated complex with a Mg²⁺ ion in the active site. nih.gov For the highly potent compound 11a, the ketone oxygen of isatin and an oxygen atom on the uracil ring exhibit similar chelating behavior. nih.gov Furthermore, the introduction of two chlorine atoms in compound 6t was found to enhance binding interactions, with one chlorine atom forming a strong halogen bond with the arginine residue R448. nih.gov This Schiff base moiety of the derivatives appears crucial for binding to the active site of the RNase H domain. nih.gov

The HIV envelope glycoprotein (B1211001) gp41 is a critical component in the fusion of the viral and host cell membranes, making it a key target for entry inhibitors. researchgate.netnih.gov This process involves significant conformational changes in gp41. While various peptides and small molecules have been developed to target gp41 and inhibit this fusion process, there is currently no published research specifically linking this compound or its derivatives to the inhibition of HIV-1 fusion through gp41 targeting.

While the primary antiviral focus for the this compound scaffold has been HIV, related hydrazone compounds have shown a wider range of antiviral activities. For example, certain 2-hydroxy-3-methoxyphenyl acylhydrazones have demonstrated inhibitory effects against herpes simplex virus-1 and vaccinia virus. The broader isatin scaffold is also known to be a component in hybrids with activity against viruses such as the Hepatitis C virus and Zika virus. Some isatin derivatives have also been noted for their antitubercular and antibacterial activities. However, extensive studies to define a broad antiviral spectrum for the specific this compound core structure are still emerging, and its mechanisms of interference with other viral replication cycles are not yet fully characterized.

Inhibition of HIV-1 Ribonuclease H (RNase H)

Anti-proliferative and Anticancer Activities

The isatin-hydrazone framework is a recognized pharmacophore in the development of anticancer agents, demonstrating cytotoxic effects across a range of human cancer cell lines. These compounds are believed to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell cycle regulation. researchgate.net

A number of studies have reported the half-maximal inhibitory concentrations (IC50) for various derivatives. For example, against the human breast adenocarcinoma cell line (MCF-7), compound 4j, which has two chloro-substituents on its C-ring, showed an exceptionally low IC50 of 1.51 µM, making it more potent than the control drug doxorubicin (B1662922) in that study. nih.gov Another compound, 4e, was effective against both MCF-7 (IC50 = 5.46 µM) and human ovary adenocarcinoma A2780 (IC50 = 18.96 µM) cell lines. nih.gov The compound 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) recorded IC50 values between 4 and 13 µM against different cell lines and showed significant tumor growth inhibition in animal models. researchgate.net Other isatin-hydrazine hybrids have also shown good antitumor activity against breast, lung, and leukemia cancer cell lines. researchgate.net

The mechanism of action for some of these compounds involves the inhibition of cyclin-dependent kinase 2 (CDK2), a protein that regulates the cell cycle. nih.gov Compounds 4j (IC50 = 0.245 µM) and 4k (IC50 = 0.300 µM) were identified as good inhibitors of CDK2. nih.gov Other isatin-hydrazones act as inhibitors of protein tyrosine phosphatases Shp1 and Shp2. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Isatin-Hydrazone Derivatives

| Compound | Cell Line | IC50 (μM) |

| 4j | MCF-7 (Breast) | 1.51 ± 0.09 |

| 4k | MCF-7 (Breast) | 3.56 ± 0.31 |

| 4e | MCF-7 (Breast) | 5.46 ± 0.71 |

| 4i | MCF-7 (Breast) | 7.77 ± 0.008 |

| 4f | MCF-7 (Breast) | 9.07 ± 0.59 |

| 4e | A2780 (Ovary) | 18.96 ± 2.52 |

| Vd | HBL-100 | 246.53 |

| Vh | HeLa | 247.29 |

Data sourced from studies evaluating the cytotoxic activity of novel isatin-hydrazone derivatives. nih.gov

Cytotoxicity Evaluation against Human Cancer Cell Lines

Derivatives of this compound have been the subject of in vitro studies to determine their anti-proliferative effects against a panel of human cancer cell lines. A notable study synthesized several series of hydrazonoindolin-2-ones and evaluated their cytotoxicity against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines. acs.orgnih.gov Among the synthesized compounds, certain derivatives, namely 5b , 5c , 7b , and 10e , demonstrated significant potency, with average IC₅₀ values of 4.37, 2.53, 2.14, and 4.66 µM, respectively. acs.org These values were superior to the standard drug Sunitinib, which had an average IC₅₀ of 8.11 µM across the same cell lines. acs.org

Other research has highlighted the cytotoxic potential of different this compound hybrids against various cancer cells. For instance, certain derivatives showed activity against hepatocellular carcinoma (HepG2) cells with IC₅₀ values in the range of 1.0-2.4 µM. nih.gov In another study, a novel molecule with a 3-hydrazonoindolin-2-one scaffold, designated HI 5 , exhibited marked cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC₅₀ of 1.15 µM. ijpsjournal.com

The table below summarizes the cytotoxic activities (IC₅₀ values) of selected this compound derivatives against various human cancer cell lines as reported in the literature.

| Compound | A-549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | MCF-7 (Breast) | HepG2 (Liver) |

| Derivative 5c | 2.1 µM | 1.8 µM | 3.7 µM | Not Reported | Not Reported |

| Derivative 7b | 1.8 µM | 1.9 µM | 2.7 µM | Not Reported | Not Reported |

| Derivative IIa-c | Not Reported | Not Reported | Not Reported | Not Reported | 1.0-2.4 µM nih.gov |

| Derivative HI 5 | Not Reported | Not Reported | Not Reported | 1.15 µM ijpsjournal.com | Not Reported |

| Sunitinib (Control) | 7.9 µM | 8.6 µM | 7.8 µM | Not Reported | Not Reported |

| (Data for derivatives 5c, 7b, and Sunitinib sourced from acs.org) |

Unraveling Mechanisms of Action in Cancer Cells

Investigations into how this compound derivatives exert their cytotoxic effects have pointed towards the induction of programmed cell death, or apoptosis, as a key mechanism. nih.govresearchgate.net The intrinsic pathway of apoptosis, which is initiated by internal cellular signals like DNA damage and oxidative stress, appears to be particularly relevant. ijpsjournal.com

Apoptosis Induction: Several studies confirm that these compounds can trigger apoptosis in various cancer cells. nih.govijpsjournal.com For example, a novel 3-hydrazonoindolin-2-one derivative, HI 5 , was shown to induce apoptosis in breast cancer cells. ijpsjournal.com This process often involves the inactivation of anti-apoptotic proteins like Bcl-2, which are frequently overexpressed in cancer cells to evade cell death. ijpsjournal.com The disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common strategy for inducing tumor remission. ijpsjournal.com

Oxidative Stress Induction: The induction of apoptosis by these compounds may be linked to the generation of reactive oxygen species (ROS). ijpsjournal.com An excess of ROS can lead to oxidative damage within cancer cells, contributing to their death. ijpsjournal.com This mechanism is supported by findings where the quantity of protein in treated cells was decreased compared to controls, an outcome attributed to oxidative damage from ROS production. ijpsjournal.com The intrinsic apoptotic pathway can be initiated by such endogenous signals arising from oxidative stress. ijpsjournal.com

Efficacy against Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). acs.org The NCI-H69AR cell line is a well-established model of multidrug-resistant small-cell lung cancer. acs.org Promisingly, specific 3-hydrazonoindolin-2-one derivatives have demonstrated efficacy against this resistant cell line. The compounds 7b and 10e were found to inhibit the cell growth of NCI-H69AR with an identical IC₅₀ value of 16 µM. acs.orgnih.gov This finding suggests that these derivatives may have the potential to circumvent certain mechanisms of drug resistance in cancer cells.

Assessment of Tumor Selectivity Indices

An important aspect of anticancer drug development is ensuring that the compound is more toxic to cancer cells than to normal, healthy cells. This is quantified by the tumor selectivity index (SI). A higher SI value indicates greater selectivity for tumor cells. The cytotoxic activities of derivatives 7b and 10e were evaluated against three non-tumorigenic cell lines: intestine (IEC-6), breast (MCF-10A), and fibroblast (Swiss-3t3). acs.orgnih.gov From these assessments, the mean tumor selectivity indices were calculated. Both compounds displayed higher mean tumor selectivity indices (7b : 1.6 and 10e : 1.8) than the approved drug Sunitinib (1.4), indicating a more favorable selectivity profile for these novel derivatives. acs.orgnih.gov

Modulatory Effects on Cell Cycle Progression and Retinoblastoma (Rb) Protein Levels

The cell cycle is a tightly regulated process that, when deregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. The Retinoblastoma (Rb) protein is a key tumor suppressor that acts as a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase. The activity of Rb is controlled by its phosphorylation state; when hypophosphorylated (less phosphorylated), it prevents cell cycle progression.

Certain 3-hydrazonoindolin-2-one derivatives have been found to modulate the cell cycle. acs.org Specifically, compounds 7b and 10e were evaluated for their effects on cell cycle progression and the levels of phosphorylated Rb protein in the A-549 lung cancer cell line. acs.org Furthermore, the derivative HI 5 was shown to cause growth arrest of MCF-7 breast cancer cells at the G2/M phase of the cell cycle and demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2). ijpsjournal.com CDK2 plays a pivotal role in the progression from the G1 to the S phase, and its inhibition can lead to cell cycle arrest and apoptosis. ijpsjournal.com

Anti-amyloid Aggregation Activity

Beyond their anticancer properties, derivatives of this compound have been investigated for their potential role in neurodegenerative diseases, such as Alzheimer's disease.

Inhibition of Amyloid-Beta (Aβ) Peptide Fibril Formation

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble fibrillar plaques in the brain. acs.org Preventing this aggregation is a primary therapeutic strategy. acs.org Research has shown that small molecules containing aromatic rings can inhibit this process. acs.org

A specific 3-hydrazonoindolin-2-one derivative, (Z)-3-(2-(3-chlorophenyl)hydrazono)-5,6-dihydroxyindolin-2-one (PT2) , was studied for its effect on the Aβ aggregation cascade. acs.org Using multiple analytical techniques, including Thioflavin T (ThT) fluorescence and transmission electron microscopy (TEM), the study found that PT2 was effective at disrupting toxic Aβ oligomers and mature amyloid fibrils. acs.org The compound was observed to stabilize Aβ into non-toxic, ThT-insensitive protofilaments. acs.org Additionally, it significantly reduced the cellular toxicity caused by Aβ. acs.org

In silico studies have also pointed to the potential of this chemical class. Molecular docking analyses suggest that 3-[2-(4-fluorophenyl)hydrazinyl]indol-2-one is a promising compound for Alzheimer's treatment due to its favorable binding interactions with Aβ. These findings indicate that the this compound scaffold is a viable platform for developing inhibitors of Aβ aggregation. acs.org

Implications for Alzheimer's Disease Drug Discovery

The complex nature of Alzheimer's disease (AD) necessitates the development of multi-target inhibitors. Derivatives of the this compound scaffold are being explored for this purpose. Research has shown that these compounds hold potential as therapeutic agents for AD. nih.gov

A significant area of investigation is the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a primary enzyme involved in the generation of amyloid-β (Aβ) peptides, which accumulate to form toxic plaques in the brains of AD patients. nih.govnih.gov By inhibiting BACE1, it is possible to reduce the production of these neurotoxic Aβ peptides, representing a key strategy for a disease-modifying therapy for AD. nih.govnih.gov

For instance, a series of novel 3-hydrazinyl-1,2,4-triazines, which incorporate a related hydrazine moiety, have been synthesized and evaluated as multifunctional ligands for AD. Within this series, certain compounds demonstrated promising inhibitory potential against the BACE1 enzyme. nih.gov This highlights the potential of hydrazine-containing heterocyclic systems as a foundation for designing new BACE1 inhibitors. nih.govnih.gov The development of brain-penetrable, small-molecule inhibitors of BACE1 is a critical goal in AD drug discovery. nih.gov

Diverse Enzyme Inhibitory Profiles

The therapeutic potential of this compound and its derivatives is underscored by their ability to inhibit a variety of enzymes that are critical in different pathological processes.

BACE1 (β-secretase): As mentioned, derivatives of this scaffold are being investigated as inhibitors of BACE1, an aspartic protease that is a key target in Alzheimer's disease research due to its role in amyloid-β peptide production. nih.govnih.gov

DNA Gyrase: The inhibition of this bacterial type II topoisomerase is a key mechanism for the antibacterial effects of these compounds. researchgate.netnih.gov By targeting DNA gyrase, these agents disrupt essential bacterial processes like DNA replication and repair. nih.govpatsnap.com

Histone Lysine (B10760008) Demethylases (KDMs): While a direct link to this compound was not established in the context of filariasis from the search results, the broader class of histone lysine demethylase inhibitors is a significant area of drug discovery, particularly in oncology. nih.govnih.gov These enzymes play a crucial role in regulating gene expression through histone modifications. nih.gov

This capacity to interact with and inhibit multiple, distinct enzyme targets highlights the versatility of the this compound scaffold for developing novel therapeutic agents.

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor in several pathogens, making it a target for inhibitor development. However, a thorough review of scientific databases reveals a lack of specific studies evaluating the inhibitory activity of this compound against this enzyme. Research in this area has predominantly focused on derivatives, where the hydrazinyl group is further substituted to form hydrazones, which have shown varied levels of urease inhibition. The inhibitory potential of the unmodified this compound has not been specifically reported.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a premier computational technique used to predict the preferred orientation of a ligand when bound to a target protein. wjarr.com This method is crucial for understanding the structural basis of a compound's activity by simulating its interaction with the active site of a biomolecular target, such as an enzyme or receptor. wjarr.comnih.govnih.gov The process involves sampling various conformations of the ligand within the binding site and using a scoring function to assess the stability and strength of the resulting complex. nih.gov For derivatives of the indol-2-one (B1256649) scaffold, docking studies have been instrumental in elucidating binding mechanisms against a variety of protein targets, including kinases, cyclooxygenase (COX) enzymes, and viral proteins. nih.govmdpi.comnih.gov

Molecular docking simulations provide detailed insights into the specific binding modes and conformations of ligands. For isatin (B1672199) hydrazones, which are structurally related to 3-hydrazinylindol-2-one, these studies reveal the precise orientation of the molecule within the protein's binding pocket. The predictions highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.

For instance, docking studies of N-phenoxyethyl isatin hydrazone derivatives against α-glucosidase showed that the binding interactions were predominantly governed by π-interactions, a different mode compared to the standard drug acarbose, which relies more on hydrogen bonding. rsc.org In another study, docking of vanillin-isatin hydrazone hybrids into the active site of the MARK4 enzyme helped identify the key interacting amino acid residues. nih.gov Similarly, when certain 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives were docked against the COX-2 protein, the analysis revealed the binding interactions responsible for their potential anti-inflammatory activity. nih.gov These predictive models are fundamental for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors.

A primary output of molecular docking is a quantitative score that estimates the binding affinity between the ligand and its target. wjarr.com This score, often expressed in units of energy (e.g., kcal/mol), helps to rank potential drug candidates, with a more negative score typically indicating a more stable interaction. wjarr.commdpi.com

Numerous studies on indol-2-one and isatin hydrazone derivatives have utilized docking scores to predict their potential as inhibitors for various enzymes. The table below summarizes findings from several such studies, showcasing the compound series, their protein target, and the reported docking scores.

Table 1: Molecular Docking Scores of Indol-2-one Derivatives Against Various Protein Targets

| Compound Series | Protein Target (PDB ID) | Top Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Arylthiazole linked 2H-indol-2-one derivatives | VEGFR-2 (3VHE) | -9.355 | nih.goveurekaselect.com |

| N-phenoxyethyl isatin hydrazones | α-glucosidase | -9.7 | rsc.org |

| Indolin-2-one derivatives | COX-2 (Human) (5F19) | -7.077 | mdpi.com |

| Isatin-hydrazone derivatives | CDK2 | -8.62 | nih.gov |

| Vanillin-isatin hydrazone hybrids | MARK4 | -10.21 | nih.gov |

These quantitative assessments are critical for prioritizing compounds for synthesis and subsequent in vitro and in vivo testing.

Predictive Pharmacokinetic and Drug-Likeness Profiling

SwissADME is a widely used online tool for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules. frontiersin.orgresearchgate.netnih.gov Studies on oxindole (B195798) and isatin hydrazone derivatives frequently employ SwissADME to evaluate their potential as orally bioavailable drugs. researchgate.netacs.orgresearchgate.net The platform assesses compliance with various medicinal chemistry rules, including Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov

Key parameters evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolizing enzymes like cytochrome P450 (CYP). frontiersin.orgresearchgate.net For example, in silico ADME studies on certain newly synthesized oxindole derivatives indicated high GI absorption and the potential to cross the BBB. researchgate.net The analysis also predicted that these compounds were inhibitors of several CYP enzymes (CYP1A2, CYP2C19, and CYP2C9), an important consideration for potential drug-drug interactions. frontiersin.orgresearchgate.net

Table 2: Predicted Pharmacokinetic and Physicochemical Properties of Representative Oxindole Derivatives using SwissADME

| Parameter | Compound C-1 | Compound C-2 | Interpretation |

|---|---|---|---|

| GI Absorption | High | High | Indicates good absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | Yes | Suggests the compound can cross the blood-brain barrier. |

| P-gp Substrate | No | No | The compound is likely not actively effluxed by P-glycoprotein. |

| CYP1A2 inhibitor | Yes | Yes | Potential for interaction with drugs metabolized by this enzyme. |

| CYP2C19 inhibitor | Yes | Yes | Potential for interaction with drugs metabolized by this enzyme. |

| CYP2C9 inhibitor | Yes | Yes | Potential for interaction with drugs metabolized by this enzyme. |

| Bioavailability Score | 0.55 | 0.55 | A score indicating a reasonable probability of oral bioavailability. |

Data adapted from studies on (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one (C-1) and (E)-3-(2,6-dichlorobenzylidene)-6-chloroindolin-2-one (C-2). frontiersin.orgresearchgate.net

Molinspiration is another computational tool used to predict the bioactivity of a molecule based on its structure. soeagra.com It calculates a "bioactivity score," which suggests the compound's potential to act on major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. The score is interpreted as follows: a value greater than 0.0 indicates probable activity, a value between -5.0 and 0.0 suggests moderate activity, and a score less than -5.0 implies inactivity.

This analysis has been applied to isatin-based Schiff bases and hydrazones to guide their design and selection. soeagra.comresearchgate.net For example, the Petra, Osiris, and Molinspiration (POM) combination of tests has been used to identify integrated pharmacophore sites with potential antibacterial, antiviral, and anticancer activities in metal complexes of isatin-based Schiff bases. researchgate.net Such predictions help researchers focus on compound series that are most likely to interact with targets of therapeutic interest.

Prediction of Activity Spectra for Substances (PASS) for Biological Activities

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. researcher.life Based on a structure-activity relationship (SAR) analysis of thousands of known biologically active compounds, PASS provides a list of potential pharmacological effects, mechanisms of action, and even specific toxicities.

For each predicted activity, the output is given as a pair of probabilities: Pa (probability to be active) and Pi (probability to be inactive). Activities where Pa is greater than Pi are considered probable for the compound . The PASS server has been used to predict the biological activities of hydrazone-containing substances, providing valuable foresight into their therapeutic potential. researcher.life An analysis of this compound or its close analogs using PASS could reveal a wide spectrum of potential applications, such as antineoplastic, kinase inhibitory, or anti-inflammatory actions, thereby guiding further focused biological evaluation.

Homology Modeling for Three-Dimensional Protein Structure Elucidation

In the absence of experimentally determined crystal structures for certain target proteins, homology modeling stands as a crucial computational technique to generate a three-dimensional model. This method relies on the amino acid sequence of the target protein and a known experimental three-dimensional structure of a homologous protein, referred to as the template.

For targets of this compound derivatives, such as the c-Met kinase, homology models are invaluable for understanding drug-receptor interactions. The process involves several key steps:

Template Identification: The first step is to search protein databases (like the Protein Data Bank or PDB) for proteins with a high degree of sequence similarity to the target protein. For the c-Met kinase domain, structures of related kinases like the insulin (B600854) receptor kinase can serve as templates. nih.gov

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template protein. The accuracy of this alignment is critical for the quality of the final model.

Model Building: Based on the alignment, the coordinates of the template's backbone are transferred to the target protein. Loops, which are often regions of lower sequence conservation, are modeled separately.

Model Refinement and Validation: The generated model undergoes energy minimization to resolve any steric clashes and to achieve a more stable conformation. The quality of the final model is then assessed using various tools that check its stereochemical parameters, such as the Ramachandran plot, to ensure that the protein's geometry is physically realistic. pnas.org

A homology model of the c-Met kinase domain, for instance, reveals the ATP-binding pocket, the activation loop, and key residues that are essential for its catalytic activity and for its interaction with inhibitors derived from the this compound scaffold. nih.gov

Virtual Screening Techniques for Novel Compound Identification

Virtual screening is a computational methodology used in early-stage drug discovery to search large libraries of small molecules for compounds that are most likely to bind to a drug target, typically a protein receptor or enzyme. rsc.orgnih.gov This approach significantly reduces the cost and time associated with high-throughput screening (HTS) by prioritizing a smaller, more promising set of compounds for experimental testing. plos.org For a scaffold like this compound, virtual screening can be employed to identify novel derivatives with enhanced potency and selectivity.

The two main categories of virtual screening are:

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques used in LBVS include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, either from experimental methods like X-ray crystallography or from homology modeling, SBVS can be employed. nih.gov The most common SBVS technique is molecular docking.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking programs use scoring functions to estimate the binding affinity or strength of the interaction. In the context of this compound derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of various kinases. For example, docking simulations can reveal key hydrogen bond interactions between the indolin-2-one core and residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. nih.govmdpi.com

A typical virtual screening workflow involving the this compound scaffold might involve:

Building a virtual library of derivatives by computationally modifying the core structure.

Docking these derivatives into the active site of a target protein (e.g., c-Met kinase).

Ranking the compounds based on their docking scores and predicted binding interactions.

Selecting the top-ranked compounds for synthesis and in vitro biological evaluation.

This in silico approach has been successfully used to identify N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as potent inhibitors of c-Met kinase. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of isatin (B1672199) hydrazones provides definitive evidence for their formation and detailed insight into the electronic environment of the protons. In derivatives of 3-hydrazinylindol-2-one, the proton signals are characteristically observed in specific regions. nih.gov

A key diagnostic signal is the singlet corresponding to the indole (B1671886) N-H proton, which typically appears far downfield due to the deshielding effects of the adjacent carbonyl group and the aromatic ring. For various substituted isatin hydrazones, this peak is reported in the range of 10.86–11.03 ppm. nih.govacs.org In a closely related compound, isatin-3-phenylhydrazone, the indole NH proton resonates at 11.51 ppm. researchgate.net The protons of the hydrazinyl group (-NHNH₂) are also expected to produce distinct signals. The aromatic protons on the benzene (B151609) ring of the indole nucleus typically appear as multiplets in the range of 6.55 to 8.22 ppm, with their specific shifts and coupling patterns depending on the substitution pattern of the ring. nih.gov For the parent this compound, four distinct signals for these aromatic protons are anticipated.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 10.8 - 11.6 | Singlet (s) |

| Aromatic C-H | 6.5 - 8.3 | Multiplet (m) |

| Hydrazine (B178648) N-H | Variable | Broad Singlet (br s) |

Table 1: Expected ¹H NMR Chemical Shifts for this compound.

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. For isatin hydrazone derivatives, the carbonyl carbon (C=O) of the lactam ring and the C=N carbon of the hydrazone moiety are particularly diagnostic. The indole ring's C=O carbon typically resonates in the range of 164.65–165.32 ppm. nih.gov The azomethine (C=N) carbon signal is observed between 159.12 ppm and 164.74 ppm. nih.gov The remaining aromatic carbons of the indole ring produce a series of signals in the typical aromatic region (approximately 110-145 ppm).

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 164 - 166 |

| C=N (Hydrazone) | 159 - 165 |

| Aromatic C-C/C-N | 115 - 144 |

| Aromatic C-H | 109 - 134 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its key functional groups. nih.gov The formation of the hydrazone is marked by the appearance of a C=N stretching vibration and the disappearance of one of the C=O stretches of the isatin precursor.

Key vibrational frequencies observed for a series of isatin hydrazones include the N-H stretching band of the indole ring, which is found in the range of 3122–3243 cm⁻¹. acs.org The lactam C=O group exhibits a strong stretching band between 1721 cm⁻¹ and 1760 cm⁻¹. acs.org The newly formed C=N double bond of the hydrazone linkage gives rise to a characteristic stretching band in the region of 1610–1625 cm⁻¹. acs.org The spectrum would also feature bands corresponding to the N-H bending and C-H stretching of the aromatic ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole & Hydrazine | 3100 - 3400 |

| C=O Stretch | Amide (Lactam) | 1720 - 1760 |

| C=N Stretch | Hydrazone | 1610 - 1630 |

| C=C Stretch | Aromatic | 1450 - 1600 |

Table 3: Characteristic IR Absorption Frequencies for this compound.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₇N₃O), the calculated molecular weight is approximately 175.16 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 175. As the molecule contains an odd number of nitrogen atoms (three), its molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. Common fragmentation patterns for related structures involve the cleavage of bonds adjacent to heteroatoms and the loss of small, stable neutral molecules. libretexts.orgmiamioh.eduyoutube.com Plausible fragmentation pathways include:

Loss of the hydrazinyl radical (•NHNH₂) leading to a fragment at m/z 144.

Loss of a neutral nitrogen molecule (N₂) from the hydrazone moiety.

Cleavage of the amide bond, with loss of carbon monoxide (CO), resulting in a fragment ion at m/z 147.

Fission of the five-membered ring, leading to characteristic indole-related fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of isatin hydrazones is characterized by absorption bands arising from π→π* and n→π* transitions associated with the chromophores present: the conjugated system of the indole ring and the hydrazone moiety. ekb.eg

Studies on related isatin hydrazone derivatives show that these compounds have characteristic absorption maxima. For instance, some isatin-1,8-naphthalimide hydrazones exhibit a strong absorption band around 460 nm, which is attributed to π→π* transitions within the extensive conjugated system. nih.govmdpi.com They can also show weaker, solvent-dependent absorption bands at longer wavelengths (550-700 nm) in polar solvents like DMF and DMSO. nih.govmdpi.com The exact position and intensity of the absorption maxima (λ_max) for this compound would depend on the solvent used, but the spectrum is expected to show significant absorption in the UV-A and possibly the visible region due to the conjugated π-electron system.

Emerging and Advanced Optical Techniques for Electronic Structure and Dynamics Investigations

The intricate photophysical and photochemical behavior of this compound is governed by the complex interplay of its electronic and vibrational degrees of freedom. To unravel these dynamics, which often occur on ultrafast timescales, advanced spectroscopic techniques are indispensable. This section explores the application of emerging and advanced optical methods for the detailed characterization of the electronic structure and the real-time tracking of dynamic processes in this compound.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of photoexcited states on a femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale. researchgate.netacs.org In a typical experiment, a short "pump" pulse excites the molecule to a higher electronic state. A subsequent, time-delayed "probe" pulse measures the absorption of the transient species. By varying the delay time between the pump and probe pulses, a two-dimensional map of the change in absorbance (ΔA) as a function of wavelength and time is generated. acs.orgnih.gov This map provides a wealth of information about the lifetimes of excited states, the formation of intermediates, and the pathways of relaxation and reaction.

For this compound, fs-TA spectroscopy can be employed to investigate several key processes:

Excited-State Relaxation: Upon photoexcitation of the indol-2-one (B1256649) chromophore, the molecule will relax from the initially populated Franck-Condon state through various pathways, such as internal conversion and vibrational cooling. These processes can be tracked in real-time by monitoring the evolution of the excited-state absorption (ESA) and ground-state bleach (GSB) signals. nih.gov

Influence of the Hydrazinyl Group: The presence of the hydrazinyl substituent at the 3-position is expected to significantly influence the electronic properties and excited-state dynamics of the indol-2-one core. nih.govnih.gov The hydrazinyl group can act as an electron donor, potentially leading to the formation of charge-transfer (CT) states upon excitation. Fs-TA can reveal the dynamics of such CT state formation and decay.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the excited-state dynamics, particularly for molecules with charge-transfer character. nih.gov By performing fs-TA measurements in a range of solvents, the nature of the excited states and their interaction with the environment can be elucidated.

Hypothetical fs-TA Data for this compound in a Polar Solvent

The following interactive table presents hypothetical transient species and their associated lifetimes for this compound in a polar solvent, as might be determined by global analysis of fs-TA data. The time constants are based on typical values observed for related oxindole (B195798) and hydrazine derivatives. nih.govnih.gov

| Time Constant (τ) | Spectral Feature(s) | Assignment |

| τ₁ < 200 fs | Decay of initial excited-state absorption, rise of a new ESA band | Internal conversion from the initially excited state (S₂) to the first excited state (S₁). |

| τ₂ ≈ 1-5 ps | Decay of the S₁ ESA, potential rise of a new, red-shifted absorption | Vibrational cooling in the S₁ state and/or formation of a charge-transfer (CT) state. |

| τ₃ ≈ 50-200 ps | Decay of the CT state absorption | Relaxation of the charge-transfer state back to the ground state. |

| τ₄ > 1 ns | Residual ground-state bleach recovery | Intersystem crossing to a triplet state or slow ground-state recovery. |

This table is illustrative and based on data from related compounds. Actual experimental values for this compound may differ.

Time-Resolved Infrared (TRIR) Spectroscopy

While fs-TA spectroscopy probes electronic transitions, time-resolved infrared (TRIR) spectroscopy provides complementary information on the structural dynamics of a molecule by monitoring changes in its vibrational spectrum following photoexcitation. nih.govrsc.org By tracking the appearance, disappearance, and shifting of specific vibrational bands, TRIR can provide a detailed picture of bond-making, bond-breaking, and conformational changes. bohrium.com

For this compound, TRIR spectroscopy would be particularly insightful for:

Tracking Carbonyl Group Dynamics: The C=O stretching vibration of the lactam ring is a strong and sensitive IR reporter. nih.gov Changes in its frequency and line shape can indicate changes in the electronic distribution upon excitation, as well as hydrogen-bonding interactions with the solvent or other parts of the molecule.

Probing the Hydrazinyl Moiety: The N-H and N-N vibrations of the hydrazinyl group can be monitored to understand its role in the excited-state dynamics. rsc.org For instance, changes in the N-H stretching frequency could indicate involvement in excited-state intramolecular proton transfer (ESIPT) or changes in hydrogen-bonding interactions. mdpi.comresearchgate.net

Identifying Photoproducts: If photoexcitation leads to the formation of new chemical species, TRIR can aid in their structural identification by detecting the appearance of new vibrational modes.

Hypothetical Key Vibrational Modes and Their Expected Shifts in TRIR Spectra of this compound

The table below outlines key vibrational modes of this compound and their hypothetical shifts in a TRIR experiment, which can be used to interpret the structural dynamics following photoexcitation.

| Vibrational Mode | Ground State Frequency (cm⁻¹) (Hypothetical) | Expected Shift in Excited State | Rationale |

| C=O stretch (lactam) | ~1710 | Red-shift (lower frequency) | Excitation to a π-π* state often weakens the C=O bond, leading to a lower vibrational frequency. |

| N-H bend (hydrazine) | ~1620 | Shift dependent on H-bonding | Changes in hydrogen bonding interactions in the excited state will alter the frequency of this mode. |

| C=C stretch (aromatic) | ~1600 | Shift dependent on electronic redistribution | Changes in the π-electron density of the aromatic ring upon excitation will affect this vibrational mode. |

| N-H stretch (hydrazine) | ~3300-3400 | Broadening and potential red-shift | Increased acidity of the N-H proton in the excited state and potential for proton transfer. researchgate.net |

This table is illustrative. The exact frequencies and shifts would need to be determined experimentally and/or with high-level computational methods. researchgate.netnih.govmdpi.com

The combination of fs-TA and TRIR spectroscopies, supported by quantum chemical calculations, provides a comprehensive toolkit for the advanced characterization of this compound. acs.org These techniques allow for a detailed understanding of the electronic structure, the ultrafast dynamics of excited states, and the structural rearrangements that govern the photophysical and photochemical properties of this important chemical compound.

Contributions to Medicinal Chemistry and Drug Discovery Platforms

Establishment of 3-Hydrazinylindol-2-one as a Promising Scaffold for Future Therapeutic Development

The indole (B1671886) scaffold is widely recognized as a "privileged structure" in drug discovery, forming the core of numerous natural and synthetic biologically active compounds. nih.gov This is due in part to its ability to interact with a variety of biological targets. nih.gov The this compound framework, a derivative of isatin (B1672199), has garnered considerable attention as a pharmacophore for developing new pharmaceutical agents with diverse biological activities. researchgate.net Its significance is underscored by the success of isatin-based drugs like Nintedanib and Sunitinib, which are approved for cancer treatment. researchgate.net

The hydrazide-hydrazone moiety is a crucial functional group in medicinal chemistry, enabling the synthesis of a plethora of novel compounds with a broad spectrum of biological activities. mdpi.comnih.gov This functional group is key to the therapeutic potential of this compound derivatives, contributing to their ability to interact with various biological targets. The adaptability of this scaffold allows for the creation of extensive libraries of compounds for screening and development.

Strategies for Lead Compound Identification and Optimization within the Indole Hydrazone Class

The identification and optimization of lead compounds within the indole hydrazone class often begin with the synthesis of a series of derivatives followed by biological evaluation. For example, in the development of antiplatelet agents, N-substituted indole hydrazones were synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov This initial screening identified promising compounds that exhibited low toxicity, marking them as valuable leads for further optimization. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of lead optimization. By systematically modifying the chemical structure of a lead compound and observing the effects on its biological activity, researchers can identify key structural features required for potency and selectivity. For instance, in the development of dual RXFP3/4 agonists, SAR studies of indole-containing amidinohydrazones revealed that specific substitutions on the indole ring significantly enhanced potency. nih.gov This iterative process of synthesis and testing allows for the refinement of lead compounds into more effective therapeutic candidates.